molecular formula C13H16F3NO B070761 (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol CAS No. 186203-15-6

(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol

Cat. No. B070761
M. Wt: 259.27 g/mol
InChI Key: JFGJABRNVYTSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol, also known as BTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has shown promise in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.

Mechanism Of Action

The mechanism of action of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol is not fully understood, but it is believed to act as an allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is involved in the regulation of neuronal excitability and is a target for various drugs used to treat anxiety and epilepsy.

Biochemical And Physiological Effects

(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has been shown to have both stimulatory and inhibitory effects on the GABA-A receptor, depending on the specific subunit composition of the receptor. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol in lab experiments is its relatively simple synthesis method. However, its limited solubility in water and potential toxicity at high doses are limitations that must be taken into consideration.

Future Directions

There are several future directions for research involving (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further investigation into its mechanism of action and its effects on different subtypes of the GABA-A receptor could lead to the development of more selective drugs with fewer side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol could provide valuable information for its potential clinical use.

properties

CAS RN

186203-15-6

Product Name

(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

[1-benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,18H,6-10H2

InChI Key

JFGJABRNVYTSPQ-UHFFFAOYSA-N

SMILES

C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2

synonyms

(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-yl)-methanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound from step 456a (2.32 g) was dissolved in 60 mL of dry THF, 1.12 eq of LAH (1N in dry THF) was added, and the reaction was stirred under N2 for 3 hours. The reaction was quenched by the sequential dropwise addition of 0.35 mL water, 0.35 mL of 15% NaOH and 1.3 mL of water, then the mixture was stirred for 1 hour and filtered. The filtrate was dried and concentrated to give 2.2 g of the title compound.
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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